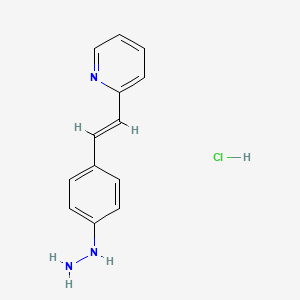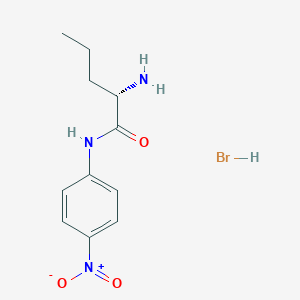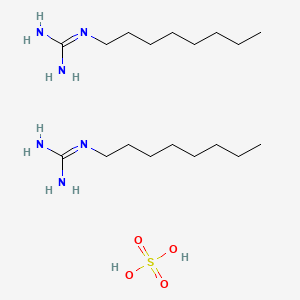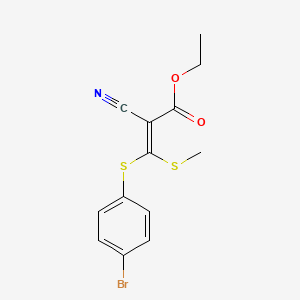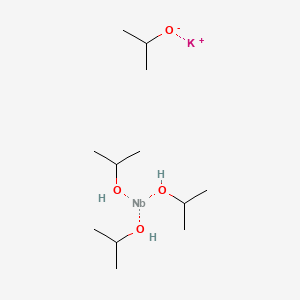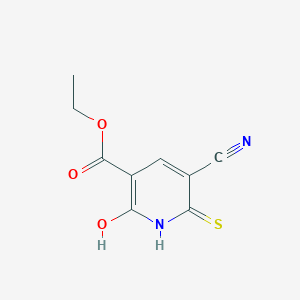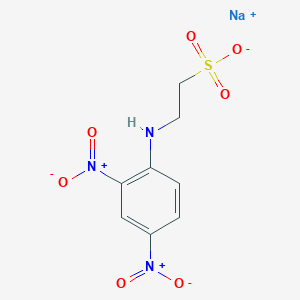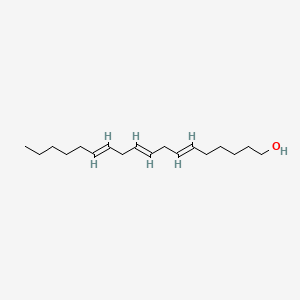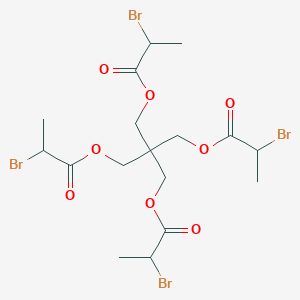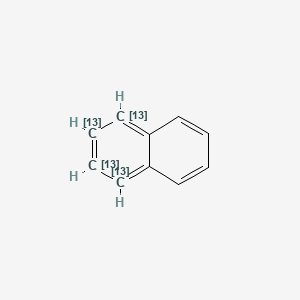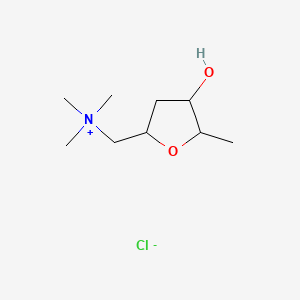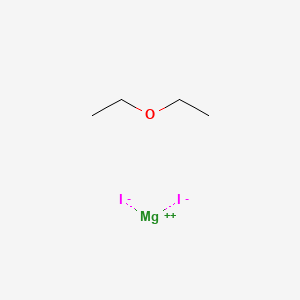
Magnesium iodide ether complex
Vue d'ensemble
Description
Magnesium iodide ether complex is a heterocyclic organic compound . It’s a type of organomagnesium compound, which are widely utilized in synthetic chemistry .
Synthesis Analysis
The synthesis of organomagnesium compounds, including magnesium iodide ether complex, typically involves oxidative addition of organic halides to magnesium metals, halogen–magnesium exchange between halo (hetero)arenes and organomagnesium reagents, or deprotonative magnesiation of prefunctionalized (hetero)arenes . The guanidinato and β-diketiminato magnesium(II) iodide precursor complexes can be easily prepared by reaction of the protonated ligands with methyl magnesium iodide in diethyl ether .Molecular Structure Analysis
The molecular structure of magnesium iodide ether complex is characterized by ionic bonding between the positively charged magnesium cations (Mg^2+) and the negatively charged iodide anions (I^-) . Some organomagnesium compounds, including magnesium iodide ether complex, feature “deformable” covalent Mg–Mg single bonds .Chemical Reactions Analysis
Magnesium iodide ether complex exhibits a degree of reactivity, particularly in reactions where the iodide ion participates . It is stable at high heat under a hydrogen atmosphere, but decomposes in air at normal temperatures, turning brown from the release of elemental iodine .Physical And Chemical Properties Analysis
Magnesium iodide ether complex is typically observed as a white crystalline solid at room temperature . It has a high melting point, estimated at 886 degrees Celsius, indicative of the strong ionic bonds between the magnesium and iodide ions . It is soluble in water, alcohol, and acetone .Applications De Recherche Scientifique
Structural Analysis and Solvation Studies
Structural Studies in Solution : Magnesium iodide complexes in diethyl ether have been extensively studied using techniques like large angle X-ray scattering (LAXS) and extended X-ray absorption fine structure (EXAFS). These studies reveal the solvated monomeric and dimeric species of magnesium iodide in solutions, highlighting the octahedral coordination of magnesium in these complexes (Wellmar & Persson, 1991).
Magnesium Battery Electrolytes : Research in magnesium battery technology has explored the role of magnesium iodide ether complexes. These studies focus on understanding the coordination chemistry of these complexes in ethereal solvents, which is crucial for enhancing the coulombic efficiency and stability of magnesium battery electrolytes (Shao et al., 2013).
Catalysis and Reaction Mechanisms
Catalysis in Organic Synthesis : Magnesium iodide ether complexes have been utilized in the synthesis of sterically bulky Schiff-base magnesium complexes. These complexes demonstrate significant catalytic activity, particularly in the hydrosilylation of ketones (Ma et al., 2016).
Mechanism of Grignard Reagent Formation : The formation of Grignard reagents, a key reaction in organic synthesis involving magnesium iodide ether complexes, has been studied to understand the kinetics and mechanism. This research provides insights into the reaction rates and suggests plausible rate-determining steps (Rogers et al., 1980).
Miscellaneous Applications
Electrochemical Studies for Energy Storage : The use of magnesium iodide ether complexes in rechargeable magnesium batteries has been a topic of significant research. Studies focus on the electrolyte solutions comprising these complexes, highlighting their role in the reversible deposition of magnesium, which is crucial for energy storage applications (Aurbach et al., 2002).
Radical-Mediated Organic Reactions : Magnesium iodide has been employed in radical-mediated organic reactions, like the selective demethylation and debenzylation of aryl ethers. This method has been applied in the synthesis of natural products, demonstrating the versatility of magnesium iodide in organic chemistry (Bao et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Recent studies have demonstrated that organo-alkaline earth metal complexes, including those based on heavier alkaline earth metals such as calcium, strontium, and barium, could be generated from readily available non-polar unsaturated molecules such as alkenes, alkynes, 1,3-enynes, and arenes through unique metallation processes . This opens up new possibilities for the generation of organo-alkaline earth metal complexes from non-polar unsaturated molecules and their applications in chemical synthesis and catalysis .
Propriétés
IUPAC Name |
magnesium;ethoxyethane;diiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O.2HI.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBJAXPVYJCIAZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC.[Mg+2].[I-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10I2MgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11057278 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



